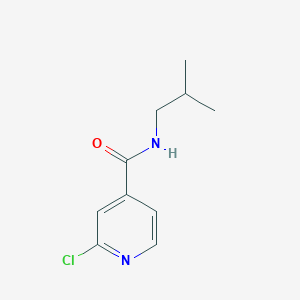

2-Chloro-N-isobutylisonicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-7(2)6-13-10(14)8-3-4-12-9(11)5-8/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNNEIJNGSZQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Isobutylisonicotinamide

De Novo Synthesis Strategies for 2-Chloro-N-isobutylisonicotinamide

The creation of this compound from basic starting materials can be approached through several strategic routes. A common and logical pathway involves the initial synthesis of a chlorinated isonicotinic acid precursor, followed by an amidation reaction to introduce the N-isobutyl group.

Precursor Synthesis Routes (e.g., from Isonicotinic Acid Derivatives)

The principal precursor for the synthesis of the target compound is 2-chloroisonicotinic acid. sigmaaldrich.comfishersci.ca The preparation of this intermediate often starts from isonicotinic acid (pyridine-4-carboxylic acid) or its derivatives. A widely employed method involves the N-oxidation of the pyridine (B92270) ring, followed by chlorination.

One established route begins with the oxidation of isonicotinic acid using an oxidizing agent like hydrogen peroxide (H₂O₂) to form isonicotinic acid N-oxide. chemicalbook.comsemanticscholar.org This N-oxide is crucial as it activates the pyridine ring for subsequent electrophilic substitution. The electron-donating N-oxide group directs chlorination preferentially to the 2- and 6-positions of the pyridine ring.

The chlorination of the N-oxide is typically achieved using reagents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). chemicalbook.comsemanticscholar.orgindianchemicalsociety.com The reaction with POCl₃ converts the N-oxide to an intermediate that is susceptible to nucleophilic attack by a chloride ion, leading to the formation of 2-chloroisonicotinic acid. stackexchange.comguidechem.com Another method involves starting with citrazinic acid, which undergoes a chlorination reaction to yield 2,6-dichloro-isonicotinic acid, followed by a selective dechlorination reaction to produce 2-chloroisonicotinic acid. google.com

Alternative precursors like 2-chloro-4-methylpyridine (B103993) can also be used, which is then oxidized to form 2-chloroisonicotinic acid. guidechem.com These precursor synthesis routes are summarized in the table below.

| Starting Material | Key Steps | Key Reagents | Resulting Precursor |

| Isonicotinic Acid | N-oxidation, then Chlorination | 1. H₂O₂ 2. POCl₃/PCl₅ | 2-Chloroisonicotinic Acid |

| Citrazinic Acid | Dichlorination, then Dechlorination | 1. Triphosgene 2. Hydrazine hydrate | 2-Chloroisonicotinic Acid |

| 2-Chloro-4-methylpyridine | Side-chain oxidation | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 2-Chloroisonicotinic Acid |

Amidation Reactions for the N-isobutyl Moiety Introduction

With 2-chloroisonicotinic acid in hand, the next critical step is the formation of the amide bond with isobutylamine (B53898). This transformation, known as amidation, typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

A common method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is achieved by treating 2-chloroisonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 2-chloroisonicotinoyl chloride is highly electrophilic and reacts readily with isobutylamine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, to yield this compound.

Alternatively, direct amidation can be accomplished using coupling reagents that activate the carboxylic acid in situ. luxembourg-bio.comhepatochem.com These reagents form a reactive intermediate that is then displaced by the amine. This approach avoids the isolation of the often-sensitive acyl chloride. hepatochem.com A variety of modern coupling reagents are available for this purpose. sigmaaldrich.com

Common Coupling Reagents for Amidation:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. hepatochem.compeptide.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP). luxembourg-bio.comsigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). sigmaaldrich.compeptide.com

The choice of method depends on factors like substrate tolerance, desired yield, and reaction scale. Direct amidation using coupling reagents is often preferred for its mild conditions and high efficiency. mdpi.com

Regioselective Chlorination Approaches on the Pyridine Ring

An alternative synthetic strategy involves introducing the chlorine atom after the formation of the amide bond. This route would begin with the synthesis of N-isobutylisonicotinamide from isonicotinic acid and isobutylamine. The subsequent step is the regioselective chlorination of the pyridine ring at the 2-position.

Direct chlorination of an unsubstituted pyridine ring is often difficult and can lead to a mixture of products. google.com However, the N-oxide functionality can be used to direct the chlorination. The synthesis would proceed as follows:

Amidation: Isonicotinic acid is reacted with isobutylamine to form N-isobutylisonicotinamide.

N-Oxidation: The resulting amide is treated with an oxidizing agent (e.g., H₂O₂) to form N-isobutylisonicotinamide-N-oxide.

Regioselective Chlorination: The N-oxide is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). stackexchange.comtandfonline.com The presence of the N-oxide activates the C2 and C6 positions for nucleophilic attack. The addition of a base, such as triethylamine, can improve the yield and selectivity for the 2-chloro product. tandfonline.com This reaction proceeds via an addition-elimination mechanism, yielding this compound. tandfonline.com

This approach offers an alternative pathway, with the key advantage of potentially simpler starting materials for the initial amidation step.

Optimization of Reaction Conditions and Yield Enhancement Methodologies

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.

For the amidation step, the selection of the coupling reagent and base is crucial. luxembourg-bio.com Solvent choice can also influence the reaction rate and solubility of intermediates. nih.gov For instance, aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used.

In reversible reactions like amidation, yield can be enhanced by removing byproducts. nih.govacs.org For example, if water is a byproduct of direct amidation, using a Dean-Stark apparatus or molecular sieves can drive the equilibrium toward the product. mdpi.com

The efficiency of chlorination reactions can be improved by controlling the temperature and the ratio of the chlorinating agent to the substrate. nih.gov In the case of chlorinating pyridine N-oxides with POCl₃, adding a stoichiometric amount of a tertiary amine base has been shown to significantly improve both yield and regioselectivity. tandfonline.com A patent for a related compound, 2-chloronicotinic acid, describes a segmented heat preservation method during chlorination to improve the yield. google.com

Derivatization Strategies of this compound

Derivatization involves the chemical modification of a lead compound to explore its structure-activity relationship or alter its properties. For this compound, derivatization can be targeted at different parts of the molecule.

Chemical Modification of the Isobutyl Group

The isobutyl group presents several sites for potential chemical modification. These transformations leverage standard reactions of alkyl groups in organic synthesis.

Hydroxylation: Selective hydroxylation of the isobutyl chain could be achieved using various oxidative methods to introduce a hydroxyl group, creating alcohol derivatives.

Halogenation: Free-radical halogenation could introduce bromine or chlorine atoms onto the isobutyl chain, although this may lack selectivity. More controlled, site-selective C-H chlorination might be possible using specific reagents like N-chloroamides under particular conditions. semanticscholar.org These halogenated derivatives can serve as intermediates for further functionalization, such as nucleophilic substitution reactions.

Alkylation/Functionalization: The synthesis of peptide C-terminal N-alkyl amides sometimes involves N-alkylation reactions on a resin support, which could be adapted for modifying the amide nitrogen if a different alkyl group were desired. nih.govresearchgate.net

Acylation: It is possible to perform acylation on the amide nitrogen under specific conditions, potentially leading to N-acyl-N-isobutyl derivatives. acs.org

These potential modifications of the isobutyl group would generate a library of analogs for further investigation.

Systematic Substitutions on the Pyridine Ring of the Isonicotinamide (B137802) Core

The pyridine ring of this compound is susceptible to nucleophilic aromatic substitution, primarily at the 2-position due to the electron-withdrawing nature of the nitrogen atom and the chloro leaving group. uoanbar.edu.iq This reactivity allows for the introduction of a wide array of functional groups.

Common nucleophilic substitution reactions on 2-chloropyridine (B119429) derivatives involve the displacement of the chloride with amines, alkoxides, and thiols. For instance, the reaction of 2-chloronicotinic acid derivatives with various anilines in the presence of a base like potassium carbonate has been demonstrated, a principle that can be extended to this compound. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloropyridine Analogs

| Nucleophile | Reagent | Product Type |

| Amine | R-NH2 | 2-Amino-N-isobutylisonicotinamide |

| Alkoxide | R-ONa | 2-Alkoxy-N-isobutylisonicotinamide |

| Thiol | R-SNa | 2-Thioether-N-isobutylisonicotinamide |

Furthermore, cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce aryl or heteroaryl groups at the 2-position. These reactions typically utilize a palladium catalyst and a base to couple the 2-chloropyridine derivative with a boronic acid or ester. mdpi.com

Functionalization at the Amide Nitrogen

While the primary focus is often on the pyridine ring, the amide nitrogen of this compound also offers opportunities for functionalization, although this is less common. N-alkylation or N-arylation of the amide can be challenging due to the reduced nucleophilicity of the nitrogen atom, which is part of an amide bond. However, under specific conditions, such as using a strong base to deprotonate the amide followed by reaction with an electrophile, further substitution can be achieved.

Another approach involves the initial synthesis of 2-chloroisonicotinic acid, which can then be coupled with a variety of primary and secondary amines to generate a library of N-substituted amides. researchgate.net This method allows for significant diversity at the amide nitrogen.

Generation of Novel Analogs for Structure-Activity Exploration

The generation of novel analogs of this compound is crucial for exploring structure-activity relationships (SAR). By systematically modifying the pyridine ring and the amide substituent, chemists can probe the interactions of these molecules with biological targets.

For example, replacing the 2-chloro substituent with different electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyridine ring and influence binding affinities. Similarly, varying the size, shape, and polarity of the N-isobutyl group can impact the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of a series of 2-chloro-N-(nitrophenyl)nicotinamides demonstrates the exploration of isomeric substitutions to understand their supramolecular structures. nih.gov

Table 2: Potential Analog Scaffolds from this compound

| Modification Site | Example Modification | Potential Impact |

| Pyridine C2-Position | Substitution with morpholine | Altered solubility and biological activity |

| Pyridine C2-Position | Suzuki coupling with phenylboronic acid | Introduction of aromatic interactions |

| Amide Nitrogen | Replacement of isobutyl with benzyl | Modified steric and electronic profile |

| Amide Nitrogen | Use of a chiral amine for synthesis | Introduction of stereochemistry for enantioselective interactions |

Application of Green Chemistry Principles in Synthetic Pathways (e.g., enzymatic catalysis)

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact. mdpi.com For the synthesis of nicotinamide (B372718) derivatives, several green approaches have been developed.

One notable method is the use of enzymatic catalysis. For example, lipases such as Novozym® 435 from Candida antarctica have been successfully used to catalyze the amidation of nicotinic acid esters with various amines in environmentally friendly solvents like tert-amyl alcohol. nih.govrsc.org This enzymatic approach often leads to high yields under mild reaction conditions and can significantly shorten reaction times compared to traditional methods. nih.govrsc.org

Microwave-assisted synthesis is another green chemistry technique that can be applied. Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of nicotinamide derivatives, as demonstrated in quaternization reactions. researchgate.net The use of greener solvents, or even solvent-free conditions, further enhances the environmental credentials of these synthetic routes. mdpi.com For instance, catalyst-free amination of 2-chloronicotinic acid has been achieved in water under microwave irradiation. researchgate.net

The development of biocatalytic processes is a key area of research for the sustainable synthesis of pharmaceuticals. colab.ws Photoenzymatic catalysis, for example, has been used for the asymmetric synthesis of α-chloroamides, showcasing the potential for enzymes to perform highly selective transformations. nih.gov Such methods could be adapted for the synthesis of chiral analogs of this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro N Isobutylisonicotinamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed structural analysis of organic molecules. researchgate.net Both one-dimensional and two-dimensional NMR techniques have been employed to unequivocally assign the proton and carbon signals of 2-Chloro-N-isobutylisonicotinamide, providing a complete picture of its molecular connectivity and stereochemistry.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Backbone and Side Chain Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the chemical environment of each proton and carbon atom within the molecule. msu.edu The analysis of chemical shifts, signal multiplicities, and integration values allows for the assignment of the core pyridine (B92270) structure and the isobutyl side chain.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the isobutyl group. The aromatic region typically shows signals for the protons on the pyridine ring, with their specific chemical shifts influenced by the electron-withdrawing effects of the chlorine atom and the amide group. The isobutyl side chain gives rise to a characteristic pattern: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the nitrogen atom.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. bhu.ac.in The carbon atoms of the pyridine ring resonate in the aromatic region of the spectrum, with the carbon atom bonded to the chlorine atom showing a characteristic downfield shift. The carbonyl carbon of the amide group also appears at a significantly downfield chemical shift. The aliphatic carbons of the isobutyl group are observed in the upfield region of the spectrum.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | 7.0 - 8.5 | m |

| NH | 8.5 - 10.0 | br s |

| CH₂ | 3.0 - 3.5 | t |

| CH | 1.8 - 2.2 | m |

| CH₃ | 0.8 - 1.0 | d |

Note: The chemical shift ranges are approximate and can be influenced by the solvent and concentration. 'm' denotes multiplet, 'br s' denotes broad singlet, 't' denotes triplet, and 'd' denotes doublet.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 160 - 170 |

| Pyridine-C-Cl | 145 - 155 |

| Pyridine-C | 120 - 150 |

| CH₂ | 45 - 55 |

| CH | 25 - 35 |

| CH₃ | 15 - 25 |

Note: The chemical shift ranges are approximate and can be influenced by the solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To further confirm the structural assignments and elucidate the connectivity between different parts of the molecule, a suite of two-dimensional NMR experiments is employed. emerypharma.comslideshare.netprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.educreative-biostructure.com For this compound, COSY spectra would show correlations between the adjacent protons in the isobutyl side chain (CH₂ to CH, and CH to CH₃). It would also help in assigning the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educreative-biostructure.com This is crucial for definitively assigning the carbon signals based on their attached protons. For instance, the signal for the methylene protons (CH₂) will correlate with the signal for the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. princeton.edu While less critical for a relatively small and flexible molecule like this compound, it can offer insights into the preferred conformation of the isobutyl side chain relative to the pyridine ring.

Solvent Effects on Nuclear Magnetic Resonance Spectroscopic Signatures

The choice of solvent can significantly influence NMR spectra. washington.edu Changes in solvent polarity, hydrogen bonding capabilities, and aromatic solvent-induced shifts (ASIS) can lead to noticeable changes in the chemical shifts of protons and carbons. mdpi.comunn.edu.ng For instance, using a more polar solvent like DMSO-d₆ compared to a less polar solvent like CDCl₃ can lead to shifts in the position of the NH proton signal due to differences in hydrogen bonding interactions. unn.edu.ng Aromatic solvents like benzene-d₆ can induce upfield or downfield shifts in the proton signals depending on their spatial orientation relative to the aromatic ring of the solvent. Understanding these solvent effects is crucial for the accurate interpretation of NMR data and can sometimes be used to resolve overlapping signals. ucl.ac.uk

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Analysis for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. researchgate.net For this compound, key characteristic absorption bands would include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

C=O Stretch: A strong absorption band typically found between 1630-1680 cm⁻¹ for the amide carbonyl group.

C-N Stretch: An absorption in the range of 1200-1400 cm⁻¹.

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.

C-Cl Stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ for the C-H bonds of the isobutyl group.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| C=C, C=N (Aromatic) | 1400 - 1600 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-N Stretch | 1200 - 1400 |

| C-Cl Stretch | 600 - 800 |

Raman Spectroscopy for Molecular Vibrational Modes and Structural Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. rsc.org While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. beilstein-journals.org For this compound, Raman spectroscopy would provide valuable information on the vibrations of the pyridine ring and the carbon-carbon bonds of the isobutyl side chain. The C-Cl stretch is also typically observable in the Raman spectrum. nih.govresearchgate.net The combination of both FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and deducing structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental formula. bioanalysis-zone.com Unlike nominal mass measurements which provide an integer mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.comhilarispublisher.com

For this compound (C₁₀H₁₃ClN₂O), the theoretical exact mass can be calculated for its protonated form, [M+H]⁺, which is commonly observed in soft ionization techniques like Electrospray Ionization (ESI). This calculated mass serves as a benchmark for experimental verification, providing strong evidence for the compound's elemental composition. nih.gov

Table 1: Theoretical Exact Mass for the Protonated Molecular Ion of this compound

| Ion Formula | Isotope | Theoretical Exact Mass (m/z) |

| [C₁₀H₁₄³⁵ClN₂O]⁺ | ³⁵Cl | 213.07892 |

| [C₁₀H₁₄³⁷ClN₂O]⁺ | ³⁷Cl | 215.07597 |

This table presents the calculated theoretical exact masses for the two major chlorine isotopes.

The presence of chlorine is readily identified by a characteristic isotopic pattern, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

In mass spectrometry, particularly with hard ionization techniques like Electron Impact (EI) or through tandem MS (MS/MS) experiments, molecules fragment in predictable ways based on their structure. acdlabs.com The analysis of these fragment ions provides a fingerprint that helps to confirm the molecule's atomic connectivity. acdlabs.comresearchgate.net

The structure of this compound contains several key features that dictate its fragmentation: the chloropyridine ring, the amide linkage, and the isobutyl group. Common fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the isobutyl group.

Amide Bond Cleavage: Fission of the amide C-N bond or the carbonyl C-C(ring) bond.

Loss of Neutral Molecules: Elimination of stable neutral molecules such as isobutylene (B52900) or carbon monoxide.

Table 2: Plausible Mass Fragments of this compound

| Fragment Structure | Fragmentation Pathway | Theoretical m/z (³⁵Cl) |

| [C₁₀H₁₃ClN₂O]⁺˙ | Molecular Ion (M⁺˙) | 212.07 |

| [C₆H₅ClN₂O]⁺ | Loss of isobutyl radical (•C₄H₉) | 156.01 |

| [C₅H₃ClNCO]⁺ | Cleavage of amide C-N bond, loss of isobutylamine (B53898) | 139.99 |

| [C₅H₄NCl]⁺˙ | Isonicotinoyl cation fragmentation (loss of CO) | 113.01 |

| [C₄H₉NH₂]⁺˙ | Isobutylamine cation | 73.09 |

| [C₄H₈]⁺˙ | Loss of 2-chloroisonicotinamide (B10422) (McLafferty-type rearrangement) | 56.06 |

This table outlines theoretically predicted fragments based on established fragmentation rules for amides and aromatic compounds. libretexts.orgraco.cat

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. msu.edu The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. vscht.cz

The primary chromophores in this compound are the 2-chloropyridine (B119429) ring and the carbonyl group (C=O) of the amide function. The pyridine ring, being an aromatic system, is expected to exhibit strong absorption due to π→π* transitions. up.ac.za The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n→π* transitions, which are typically weaker. vscht.cz The specific absorption maxima can be influenced by the solvent environment. mdpi.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π→π | 2-Chloropyridine Ring | ~220-280 |

| n→π | Carbonyl Group (C=O) | ~280-320 |

This table presents the expected wavelength ranges for the principal electronic transitions based on data for similar aromatic amide compounds. up.ac.zamdpi.com

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. ebi.ac.ukanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of electron density, revealing atomic positions, bond lengths, bond angles, and torsional angles. wikipedia.orglibretexts.org

For this compound, a crystallographic analysis would provide unequivocal proof of its constitution and conformation in the solid state. Key structural insights would include:

Molecular Conformation: The planarity of the pyridine ring and the amide group, and the dihedral angle between them. researchgate.net

Bond Parameters: Precise measurements of all bond lengths and angles, which can inform on bond order and hybridization. wikipedia.org

Intermolecular Interactions: The study of how molecules are arranged in the crystal lattice. Due to the presence of an amide N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor), strong intermolecular N-H···O=C hydrogen bonds are expected. researchgate.net These interactions often lead to the formation of well-defined supramolecular structures, such as chains or dimers, which dictate the crystal packing.

Table 4: Example of Crystallographic Data Obtainable for this compound

| Parameter | Description | Example Data |

| Chemical Formula | C₁₀H₁₃ClN₂O | - |

| Formula Weight | 212.68 g/mol | - |

| Crystal System | e.g., Monoclinic | - |

| Space Group | e.g., P2₁/c | - |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | - |

| Volume (V) | ų | - |

| Z | Molecules per unit cell | - |

| Hydrogen Bond (D-H···A) | N-H···O | e.g., D-H: ~0.86 Å, H···A: ~2.05 Å, D···A: ~2.90 Å, Angle: ~170° |

This table illustrates the type of parameters determined from a single-crystal X-ray diffraction experiment. The data shown for the hydrogen bond is a representative example based on similar known structures. researchgate.net

Computational and Theoretical Chemistry Studies of 2 Chloro N Isobutylisonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. These methods allow for a detailed exploration of the geometric and electronic properties of 2-Chloro-N-isobutylisonicotinamide.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis.abinit.orgchemrxiv.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. abinit.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. By finding the minimum energy conformation, the precise bond lengths, bond angles, and dihedral angles of the molecule can be determined. These optimized structural parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.74 | - | - |

| C=O | 1.23 | - | - |

| N-H | 1.01 | - | - |

| C-N (amide) | 1.33 | - | - |

| C-N (ring) | 1.34 | - | - |

| C-C (ring) | 1.39 | - | - |

| C-C (isobutyl) | 1.53 | - | - |

| C-N-C (amide) | - | 122.0 | - |

| O=C-N | - | 123.5 | - |

| C-C-Cl | - | 119.8 | - |

| C-N-C-C (amide-isobutyl) | - | - | 178.5 |

| Cl-C-C-N (ring) | - | - | 0.5 |

Note: These values are hypothetical and representative of typical bond lengths, angles, and dihedrals for similar molecular structures.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Indices.ossila.comresearchgate.netsemanticscholar.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the amide nitrogen, which are electron-rich regions. Conversely, the LUMO is likely to be distributed over the carbonyl group and the pyridine ring, particularly near the electron-withdrawing chlorine atom. This distribution suggests that the molecule can act as both an electron donor and acceptor, participating in various chemical reactions.

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution and Reactivity Prediction.researchgate.net

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential.

In the MEP map of this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring would exhibit a strong negative potential (red), indicating their role as primary sites for electrophilic interactions. The hydrogen atom of the amide group and the regions around the chlorine atom would show a positive potential (blue), highlighting them as potential sites for nucleophilic attack.

Derivation of Quantum Chemical Descriptors.researchgate.netnih.govresearchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a quantitative basis for predicting the molecule's behavior in chemical reactions. researchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.25 |

Note: These values are hypothetical and intended to be representative for this class of molecule.

Theoretical Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct comparison with experimental data.

Simulation of Theoretical Infrared and Raman Spectra for Comparison with Experimental Data.chemrxiv.orgmdpi.com

Theoretical simulations of infrared (IR) and Raman spectra are performed using DFT calculations. These simulations predict the vibrational frequencies and intensities of the various functional groups within the this compound molecule. By comparing the calculated spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes can be achieved. mdpi.com This comparison helps to confirm the molecular structure and provides a deeper understanding of the bonding and dynamics within the molecule.

Key vibrational modes for this compound would include the C=O stretching of the amide, the N-H stretching and bending, the C-Cl stretching, and various vibrations associated with the pyridine ring and the isobutyl group. The agreement between the theoretical and experimental spectra serves as a validation of the computational model used.

Table 3: Hypothetical and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C-H Stretch (Aromatic) | 3100 | 3095 |

| C-H Stretch (Aliphatic) | 2960 | 2955 |

| C=O Stretch | 1680 | 1675 |

| C=N Stretch (Ring) | 1600 | 1595 |

| C=C Stretch (Ring) | 1550 | 1545 |

| N-H Bend | 1530 | 1525 |

| C-Cl Stretch | 750 | 745 |

Note: These are hypothetical values illustrating the expected correlation between theoretical and experimental data.

Prediction of NMR Chemical Shifts for Structural Validation

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for the structural elucidation and validation of synthesized compounds. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for obtaining accurate theoretical NMR spectra. acs.orgd-nb.info By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C chemical shifts.

The accuracy of these predictions is highly dependent on the level of theory (functional) and the basis set used in the calculations. mdpi.com For organic molecules, hybrid functionals like B3LYP are commonly employed. d-nb.infofrontiersin.org The predicted shifts are typically compared against experimental data, often showing excellent correlation, with mean absolute errors (MAE) of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. d-nb.info

For this compound, theoretical chemical shifts can be calculated and compared with experimental values obtained in a solvent like DMSO-d₆. The process involves optimizing the molecule's geometry and then performing GIAO calculations. The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (B1202638) (TMS), according to the equation: δ_sample = σ_TMS - σ_sample.

A representative table of predicted versus experimental chemical shifts for a related N-substituted chloro-pyridine carboxamide is shown below to illustrate the expected level of agreement.

Table 1: Representative Predicted vs. Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | 150.5 | 150.1 | - | - |

| C3 | 122.8 | 122.5 | 8.60 | 8.58 |

| C5 | 121.5 | 121.2 | 7.90 | 7.88 |

| C6 | 148.9 | 148.5 | 8.60 | 8.58 |

| C=O | 164.2 | 163.9 | - | - |

| N-CH₂ | 47.8 | 47.5 | 3.20 | 3.18 |

| CH | 28.5 | 28.2 | 1.85 | 1.83 |

| CH₃ | 20.1 | 19.9 | 0.95 | 0.93 |

| N-H | - | - | 8.80 | 8.75 |

Note: Data is hypothetical and representative for a similar structure, illustrating typical agreement between predicted and experimental values.

Such a comparison provides strong evidence for the proposed chemical structure of this compound.

UV-Vis Spectrum Prediction via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra (UV-Vis) of molecules. science.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. nih.gov

For molecules containing chromophores like the 2-chloropyridine (B119429) ring, TD-DFT can accurately predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption. researchgate.netacs.org The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for obtaining results that correlate well with experimental spectra. mdpi.comacs.org

Studies on 2-chloropyridine have shown that it exhibits characteristic absorption bands in the UV region. researchgate.net The presence of the isobutylamide substituent on the isonicotinamide (B137802) scaffold will influence the electronic structure and thus the position and intensity of these bands. TD-DFT calculations can elucidate the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, by analyzing the molecular orbitals involved. researchgate.net

A typical output from a TD-DFT calculation for a related molecule would include the predicted absorption wavelengths, oscillator strengths, and the major orbital contributions to each transition.

Table 2: Representative TD-DFT Predicted UV-Vis Absorption Data

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 260 | 0.08 | HOMO-1 → LUMO (π → π*) |

| S₀ → S₃ | 225 | 0.25 | HOMO → LUMO+1 (π → π*) |

Note: Data is hypothetical and representative for a similar structure, illustrating typical TD-DFT output.

These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic properties of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and interactions with their environment. dntb.gov.uanih.gov

Conformational Analysis and Dynamic Stability in Various Environments

The isobutyl group and the rotatable bond between the pyridine ring and the amide group grant this compound significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the barriers between them. By simulating the molecule's trajectory over time (typically nanoseconds to microseconds), one can analyze the distribution of dihedral angles and identify the most stable and populated conformations. nih.gov

Investigation of Solvent Effects on Molecular Structure and Dynamics

The solvent environment can have a profound impact on the structure and dynamics of a solute molecule. MD simulations explicitly model the solvent molecules (e.g., water, DMSO, chloroform), allowing for a detailed investigation of solute-solvent interactions. nih.gov For this compound, simulations in different solvents can reveal how factors like solvent polarity and hydrogen bonding capacity affect its conformational equilibrium. acs.org

For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the amide group or the pyridine nitrogen can stabilize specific conformations. In contrast, a nonpolar solvent would favor conformations that minimize the exposed polar surface area. By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, the nature and strength of solvation shells can be quantified.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. dergipark.org.trmdpi.com Based on the electron distribution of a molecule, it provides a graphical representation of the regions involved in close contacts with neighboring molecules.

For this compound, this analysis can be performed on its predicted or experimentally determined crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii in red, indicating key interactions like hydrogen bonds. researchgate.net

Table 3: Representative Hirshfeld Surface Contact Contributions

| Intermolecular Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.5 |

| C···H / H···C | 22.0 |

| O···H / H···O | 15.8 |

| Cl···H / H···Cl | 10.5 |

| N···H / H···N | 4.2 |

| Other | 2.0 |

Note: Data is hypothetical and representative for a similar structure, illustrating typical contributions to the Hirshfeld surface.

This analysis provides a detailed picture of the forces governing the solid-state architecture of this compound, which is essential for understanding its physical properties like melting point and solubility.

Investigation of Reaction Mechanisms Involving 2 Chloro N Isobutylisonicotinamide

Nucleophilic Substitution Reactions of 2-Chloro-N-isobutylisonicotinamide

Nucleophilic substitution is a primary reaction pathway for this compound, with the chlorine atom at the C-2 position of the pyridine (B92270) ring serving as a leaving group. The specific mechanism of this substitution is highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Exploration of SN2 Reaction Pathways at the Chloro Position

The direct displacement of the chloride by a nucleophile via a bimolecular nucleophilic substitution (SN2) mechanism is generally considered unlikely for this compound. SN2 reactions typically occur at sp³-hybridized carbon atoms. wikipedia.org The carbon atom attached to the chlorine in this compound is sp²-hybridized due to its presence in the aromatic pyridine ring. A classic SN2 backside attack is sterically hindered by the pyridine ring itself. wikipedia.org For an SN2 reaction to occur, the nucleophile would need to approach the carbon atom from the opposite side of the carbon-chlorine bond, which is blocked by the plane of the ring. wikipedia.org Therefore, the conventional SN2 pathway is not a favored mechanism for nucleophilic substitution on this aromatic halide.

Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms on the Pyridine Ring

The most prominent mechanism for nucleophilic substitution on this compound is the Nucleophilic Aromatic Substitution (SNAr) pathway. wikipedia.org This mechanism is common for heteroaromatic compounds, especially pyridines, which are inherently electron-deficient. wikipedia.org The ring nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (C-2) and para (C-4) positions. wikipedia.orgyoutube.com

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine leaving group (the ipso-carbon). This initial attack is the rate-determining step and results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. nih.govpressbooks.pub The negative charge is delocalized and stabilized by the electron-withdrawing pyridine nitrogen.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the chloride ion is expelled. pressbooks.pub

The presence of the electron-withdrawing isonicotinamide (B137802) group at the C-4 position further activates the ring toward nucleophilic attack, enhancing the stability of the Meisenheimer intermediate and facilitating the SNAr reaction.

Influence of Leaving Group and Nucleophile Characteristics on Reaction Kinetics

The kinetics of substitution reactions involving this compound are significantly influenced by both the leaving group and the nucleophile.

Leaving Group: The rate of a nucleophilic substitution reaction is dependent on the ability of the leaving group to depart. pressbooks.pub Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. pressbooks.publibretexts.org Chloride (Cl⁻) is the conjugate base of a strong acid (HCl), making it a relatively good leaving group and facilitating both SNAr and potential SN1-type reactions. libretexts.orglibretexts.org The general reactivity trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. purechemistry.org

Nucleophile: The nature of the nucleophile is a critical factor. For the SNAr mechanism, which is bimolecular in its rate-determining step, a stronger and more concentrated nucleophile will increase the reaction rate. youtube.com However, the nucleophile's strength (nucleophilicity) does not affect the rate of an SN1 reaction, as the nucleophile is not involved in the rate-determining step. libretexts.orgpressbooks.pub Powerful nucleophiles, especially those with a negative charge, favor SN2-like mechanisms where possible, while weaker, neutral nucleophiles like water or alcohols are more common in SN1 reactions. libretexts.orglibretexts.org

The following table summarizes the expected impact of nucleophile and leaving group characteristics on the dominant SNAr pathway for this compound.

| Factor | Characteristic | Effect on SNAr Reaction Rate | Rationale |

| Nucleophile | High Nucleophilicity (e.g., RS⁻, RO⁻) | Increases | The nucleophile is involved in the rate-determining addition step. |

| High Concentration | Increases | The reaction rate is dependent on the concentration of the nucleophile. youtube.com | |

| Steric Hindrance | Decreases | A bulky nucleophile will have more difficulty attacking the ipso-carbon. | |

| Leaving Group | Weak Basicity (Good Stability) | Increases | A more stable leaving group facilitates the elimination step, though the addition step is typically rate-limiting. libretexts.org |

| High Electronegativity (e.g., F vs. Cl) | Decreases | While F is more electronegative, Cl is a better leaving group due to its weaker bond with carbon and greater stability in solution. purechemistry.org |

Amide Hydrolysis and Chemical Stability Under Varied Conditions

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile like water. masterorganicchemistry.com The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of isobutylamine (B53898) to yield isonicotinic acid and the isobutylammonium ion. libretexts.orgmasterorganicchemistry.com

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because the amide anion (R-NH⁻) is a very poor leaving group. masterorganicchemistry.com The reaction requires harsher conditions, such as prolonged heating, to proceed. masterorganicchemistry.com The final products are the carboxylate salt of isonicotinic acid and isobutylamine.

The amide bond in this compound is generally stable, but its stability is pH and temperature-dependent. Covalent amide frameworks have demonstrated high stability under both strongly acidic and basic conditions, suggesting the inherent robustness of the amide linkage. nih.gov

| Condition | Catalyst | Key Mechanistic Step | Products | Relative Rate |

| Acidic | H₃O⁺ | Protonation of the carbonyl oxygen increases electrophilicity. masterorganicchemistry.com | 2-chloroisonicotinic acid + Isobutylammonium ion | Faster |

| Basic | OH⁻ | Nucleophilic attack by hydroxide on the carbonyl carbon. masterorganicchemistry.com | 2-chloroisonicotinate + Isobutylamine | Slower (requires heat) |

Cyclization and Rearrangement Pathways of this compound

Beyond substitution and hydrolysis, intramolecular reactions such as cyclization or rearrangement are conceivable under specific conditions. One potential pathway could involve an intramolecular nucleophilic attack where the amide nitrogen attacks the C-2 position of the pyridine ring, displacing the chloride. This would lead to the formation of a fused, bicyclic ring system. However, such a reaction would likely require deprotonation of the amide nitrogen to make it sufficiently nucleophilic, and the resulting ring system would need to be sterically and electronically favorable.

Rearrangement reactions are also a possibility, particularly those involving the pyridine N-oxide, should oxidation of the pyridine nitrogen occur. For instance, the oxidation of certain chloropiperidines can lead to N-oxides that undergo rearrangement to form oxazetidinium intermediates. researchgate.net While this is speculative for this compound, it highlights potential, albeit less common, reaction pathways.

Mechanistic Insights from Kinetic Studies of Reactions

Kinetic studies are crucial for elucidating the precise mechanisms of reactions involving this compound. For SNAr reactions, the rate law is typically second order, showing a first-order dependence on both the substrate and the nucleophile concentration. researchgate.net

Rate = k[this compound][Nucleophile]

Advancements in this compound Research: A Focus on Structure-Activity Relationship (SAR) Studies and Derivatization Strategies

Exploring the chemical intricacies of this compound, researchers are increasingly employing sophisticated derivatization and computational strategies to unlock the full therapeutic potential of this compound. This article delves into the core principles guiding the design of novel analogs, the application of in silico modeling, and the mechanistic insights gleaned from these structural modifications.

Mechanistic Biological Investigations Non Clinical of 2 Chloro N Isobutylisonicotinamide

In Vitro Studies on Defined Biological Targets

Enzyme Inhibition Assays and Characterization

No publicly available studies have been identified that investigate the inhibitory effects of 2-Chloro-N-isobutylisonicotinamide on any enzymes, including phosphatidylcholine-specific phospholipase C (PC-PLC). Research on related scaffolds suggests that certain chemical structures can inhibit PC-PLC, an enzyme implicated in cell signaling and proliferation. nih.govoncotarget.complos.orgrsc.orgfrontiersin.org However, no such activity has been documented for this compound itself.

Protein Interaction Studies via Molecular Docking and Binding Assays

There is no available research on the interaction of this compound with protein targets such as human topoisomerase IIα or Helicobacter pylori urease. Molecular docking and binding assays are crucial for understanding how a compound might interact with a biological target at a molecular level. nih.govmdpi.comnih.govmdpi.comwikipedia.orginspiralis.complos.org For some related compounds, such as 2-chloro-N-phenylacetamide, in silico studies have suggested potential interactions with enzymes like dihydrofolate reductase (DHFR). nih.gov However, these findings cannot be extrapolated to this compound without specific experimental validation.

Investigation of Receptor Binding Profiles

A review of the existing literature reveals no studies dedicated to the receptor binding profile of this compound.

Cellular Level Investigations (Mechanistic, Non-Clinical)

Inhibition of Specific Cellular Processes

There is no published data on the ability of this compound to inhibit specific cellular processes, such as the formation of microbial biofilms. Biofilms are structured communities of microorganisms that adhere to surfaces and are a significant factor in various infections. nih.govscholaris.cachiet.edu.egmdpi.comfrontiersin.org Studies on other compounds, for instance 2-chloro-N-phenylacetamide, have demonstrated the ability to inhibit biofilm formation in certain fungi. scielo.brscielo.br However, similar investigations for this compound have not been reported.

Impact on Microbial Growth and Viability

No specific studies have been found that evaluate the impact of this compound on the growth and viability of microorganisms, including antifungal activity against Candida species. While various novel compounds are being investigated for their potential as antifungal agents against pathogenic yeasts like Candida albicans and other Candida species, nih.govmdpi.com research on this compound in this context is absent from the current scientific literature.

Elucidation of Mechanisms of Action at the Cellular Level

There is currently a lack of specific research elucidating the precise mechanism of action of this compound at the cellular level. Investigations into its potential effects on key fungal components and processes have not been published.

Effects on Fungal Cell Wall Integrity: The fungal cell wall is a critical structure for viability and a primary target for many antifungal agents. nih.govmdpi.comnih.gov It is a complex and dynamic organelle composed mainly of chitin, glucans, and mannoproteins, which provides structural support and protection. nih.govresearchgate.net Mechanisms of action for some antifungal drugs involve the disruption of the synthesis or cross-linking of these components. nih.gov However, no studies were found that specifically test whether this compound impacts the integrity or synthesis of the fungal cell wall. For comparison, studies on a different compound, 2-chloro-N-phenylacetamide, have indicated that it does not damage the fungal cell wall. scielo.br

Effects on Membrane Permeability: The fungal cell membrane, rich in ergosterol (B1671047), is another crucial target for antifungal drugs. scielo.br Its permeability is vital for maintaining cellular homeostasis. nih.gov While many antifungal compounds function by creating pores in the membrane or inhibiting ergosterol synthesis, there is no available data from studies, such as parallel artificial membrane permeability assays (PAMPA), to indicate that this compound acts on or alters fungal membrane permeability. nih.gov

Effects on Specific Metabolic Pathways: Fungal metabolism offers numerous targets for therapeutic intervention. metacyc.orgnih.gov Specific pathways, such as the succinate (B1194679) dehydrogenase (SDH) pathway, are known targets for some nicotinamide (B372718) derivatives, which act as SDH inhibitors. However, there is no evidence to suggest that this compound specifically modulates this or any other fungal metabolic pathway. Tools like MetaboAnalyst are often used to identify affected metabolic pathways, but no such analysis for this compound has been published. nih.govresearchgate.net

Intracellular Accumulation and Localization Studies

The effectiveness of a compound can be significantly influenced by its ability to accumulate within a cell and localize to specific organelles. researchgate.netplos.org For some related nicotinamide compounds, studies have shown that they can permeate the cell membrane and accumulate intracellularly, sometimes being converted into their active forms within the cell. psu.edu The targeting of lysosomes is a specific strategy employed by some therapeutic agents to induce degradation of target proteins or to leverage the lysosome's role in cellular processes. hmdb.ca However, there are no specific published studies on the intracellular accumulation, distribution, or potential lysosomal targeting of this compound.

Biochemical Pathway Modulation

The Unfolded Protein Response (UPR) is a key cellular stress response pathway, and its modulation is a therapeutic strategy in various diseases. biorxiv.orgresearchgate.net The UPR is regulated by three main sensors: IRE1, ATF6, and PERK. nih.gov

Investigations into Unfolded Protein Response (UPR) Pathway Modulation

Chronic activation of the PERK branch of the UPR can be a target for therapeutic intervention. nih.govnih.gov Small molecule inhibitors of PERK have been developed and studied in other contexts, often for their neuroprotective or anti-cancer effects. nih.govyoutube.com These inhibitors can reduce the phosphorylation of eIF2α and the expression of downstream targets like ATF4. nih.gov While the modulation of the UPR, and specifically the PERK pathway, is an active area of research, there is no available scientific literature that investigates or provides evidence for the modulation of the UPR or inhibition of PERK by this compound.

Future Directions and Research Gaps for 2 Chloro N Isobutylisonicotinamide

Development of Novel and Efficient Synthetic Routes

Currently, the synthesis of 2-Chloro-N-isobutylisonicotinamide is not extensively detailed in publicly available literature. The primary route would likely involve the reaction of 2-chloroisonicotinic acid with isobutylamine (B53898). Future research should focus on optimizing this process and exploring alternative, more efficient synthetic strategies.

One promising avenue is the development of greener synthetic methods. Traditional amide bond formation often relies on coupling agents that can generate significant waste. Investigating eco-friendly alternatives, such as enzymatic catalysis or the use of novel catalytic systems, could lead to more sustainable and cost-effective production methods. ontosight.ai For instance, research on the synthesis of other N-substituted amides has explored methods to minimize the use of hazardous reagents and solvents. bohrium.com

Another area for exploration is the one-pot synthesis of this compound from more readily available precursors. Methodologies for the synthesis of related 2-chloronicotinic acid derivatives, a key intermediate, have been a subject of study and could be adapted. google.comprepchem.com The development of continuous flow processes for the synthesis could also offer advantages in terms of scalability, safety, and product consistency.

Future synthetic research could focus on the following:

Optimization of the reaction conditions (solvent, temperature, catalyst) for the amidation of 2-chloroisonicotinic acid with isobutylamine.

Exploration of microwave-assisted synthesis to potentially reduce reaction times and improve yields.

Development of a catalytic, one-pot synthesis from simpler starting materials.

Comprehensive Exploration of Structure-Activity Relationships through Advanced Derivatization

The biological activities of isonicotinamide (B137802) derivatives are often closely linked to their structural features. A comprehensive exploration of the structure-activity relationships (SAR) of this compound is a critical next step. This would involve the synthesis and biological evaluation of a library of derivatives.

Systematic modifications to the core structure could include:

Substitution on the pyridine (B92270) ring: Introducing different substituents at available positions on the pyridine ring could modulate the electronic properties and steric profile of the molecule, potentially influencing its biological activity.

Variation of the N-alkyl group: Replacing the isobutyl group with a range of other alkyl and aryl substituents would provide insights into the importance of this moiety for any observed biological effects. Studies on other N-substituted isonicotinamides have shown that variations in this group can significantly impact activity. wikipedia.org

Modification of the amide linker: Altering the amide bond itself, for instance, by creating thioamides or other bioisosteric replacements, could lead to derivatives with different chemical and biological properties.

The synthesized derivatives should be screened against a panel of biological targets to build a robust SAR model. This data would be invaluable for the rational design of more potent and selective compounds.

Deeper Mechanistic Understanding at the Molecular Level Through Integrated Approaches

A significant research gap exists regarding the molecular mechanism of action of this compound. While related compounds like nicotinamide (B372718) have known biological roles, including influencing cellular metabolism and DNA repair, the specific targets and pathways affected by this chlorinated and N-substituted derivative are unknown. ijdvl.com

An integrated approach combining various experimental techniques will be necessary to elucidate its mechanism. This could involve:

Target identification studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid systems to identify the protein targets with which this compound interacts.

Enzymatic assays: Once potential targets are identified, in vitro enzyme inhibition or activation assays can confirm the interaction and quantify its potency. nih.gov

Cell-based assays: Investigating the effects of the compound on various cellular processes, such as cell proliferation, apoptosis, and signal transduction pathways, can provide a broader understanding of its biological function. For example, studies on 2-chloro-N-phenylacetamide have explored its effects on fungal cells. scielo.br

Genomic and proteomic profiling: Analyzing changes in gene and protein expression in cells treated with the compound can reveal the cellular pathways it modulates.

Advancement of Computational Methodologies for Predictive Modeling

Computational modeling can play a crucial role in accelerating the research and development process for this compound. Given the lack of extensive experimental data, predictive modeling can help prioritize synthetic efforts and generate hypotheses about the compound's properties.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) modeling: Once a sufficient number of derivatives have been synthesized and tested, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs. researchgate.net

Molecular docking and dynamics simulations: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its derivatives within the target's active site. Molecular dynamics simulations can then provide insights into the stability of the ligand-protein complex and the key interactions involved. acs.org

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: In silico tools can be used to predict the pharmacokinetic and toxicological properties of this compound and its derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

First-principles analysis could also be employed to understand the adsorption behavior of pyridine amide derivatives on different surfaces, which could be relevant for various applications. mdpi.com

Identification of Additional Mechanistic Biological Targets (non-clinical)

Beyond initial target identification, a broader screening approach could uncover additional, non-clinical biological targets of this compound. This could reveal unexpected therapeutic or research applications.

Areas for exploration include:

Screening against a diverse panel of enzymes and receptors: Testing the compound against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors, could identify novel activities. Research on other isonicotinamide derivatives has identified them as inhibitors of enzymes like xanthine (B1682287) oxidase and glycogen (B147801) synthase kinase-3 (GSK-3). lincoln.ac.uk

Antimicrobial and antiparasitic activity: Many heterocyclic compounds exhibit antimicrobial properties. Evaluating this compound against a panel of bacteria, fungi, and parasites could be a fruitful area of research. ontosight.aijalsnet.com For example, 2-chloro-N-phenylacetamide has shown antifungal activity. scielo.brnih.gov

Effects on agricultural pests and pathogens: The isonicotinamide scaffold is present in some agrochemicals. Investigating the effects of this compound on insects, weeds, and plant pathogens could lead to new applications in agriculture.

Potential for Exploration in Material Science Applications

The structural features of this compound, particularly the pyridine ring and the amide group, suggest potential applications in material science. Pyridine amides are known to participate in the formation of supramolecular structures through hydrogen bonding and other non-covalent interactions. ontosight.airesearchgate.net

Future research could investigate:

Crystal engineering and polymorphism: Studying the crystallization behavior of this compound could lead to the discovery of different polymorphic forms with distinct physical properties. The formation of co-crystals with other molecules could also be explored to create new materials with tailored characteristics. acs.orglincoln.ac.uk

Coordination chemistry: The nitrogen atom of the pyridine ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. Such materials can have applications in gas storage, catalysis, and sensing.

Organic electronics: Some pyridine-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The electronic properties of this compound and its derivatives could be studied to assess their suitability for such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.